1-Methyl-3-methylene-2-pyrrolidinone

Vue d'ensemble

Description

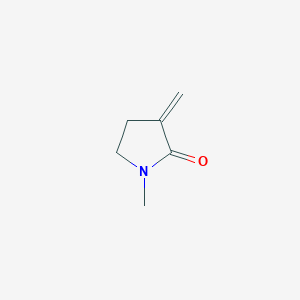

1-Methyl-3-methylene-2-pyrrolidinone is an organic compound with the molecular formula C₆H₉NO. It is a derivative of pyrrolidinone, characterized by the presence of a methylene group at the third position and a methyl group at the first position. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

1-Methyl-3-methylene-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of γ-butyrolactone with methylamine. The reaction proceeds under controlled conditions, and the product is purified through distillation . Another method involves the use of sodium hydroxide and methylamine gas, followed by vacuum distillation to obtain the desired compound .

Analyse Des Réactions Chimiques

1-Methyl-3-methylene-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different derivatives.

Substitution: The methylene group allows for substitution reactions, leading to the formation of various substituted pyrrolidinones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

1-Methyl-3-methylene-2-pyrrolidinone is utilized as a solvent and reagent in numerous chemical reactions. Its applications include:

- Synthesis of Benzothiazoles : MMP serves as an effective medium for synthesizing benzothiazole derivatives, which are important in pharmaceuticals and agrochemicals.

- Metal-Organic Frameworks (MOFs) : It is used in the preparation of MOFs due to its ability to dissolve various metal precursors and organic linkers, facilitating the formation of porous structures for gas storage and separation.

Biology

In biological research, MMP has shown potential in:

- Functionalization of Nanomaterials : MMP aids in modifying graphene sheets and other nanomaterials, enhancing their properties for applications in drug delivery and biosensing.

- Drug Delivery Systems : As a penetration enhancer, MMP modifies intercellular lipid bilayers, improving drug absorption through skin barriers.

Industry

MMP finds extensive use in various industrial applications:

- Pharmaceuticals : It acts as a solvent in drug formulation processes, particularly for transdermal delivery systems.

- Agrochemicals : MMP is employed in the formulation of pesticides and herbicides due to its solvency properties.

- Coatings and Composites : The compound is used in creating thermoplastic materials and protective coatings, enhancing durability and functionality.

Polymer Chemistry

MMP is also significant in polymer science:

- Polymeric Drug Delivery Systems : Research indicates that polymers derived from MMP can be utilized to create micelles, vesicles, and nanospheres for targeted drug delivery .

- Thermoplastic Applications : MMP-based polymers are suitable for use in coatings and structural materials, providing enhanced mechanical properties .

Case Study 1: Drug Formulation

A study conducted by Ueda et al. demonstrated that MMP-based polymers can enhance the solubility and bioavailability of poorly soluble drugs when used in micellar formulations. This approach significantly improved therapeutic outcomes in preclinical models .

Case Study 2: Nanocomposite Development

Research by Zhang et al. focused on the functionalization of graphene oxide using MMP to create nanocomposites with improved electrical conductivity. These composites showed promise for applications in flexible electronics .

Data Table: Applications of this compound

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Chemistry | Synthesis of benzothiazoles | Facilitates complex chemical reactions |

| Preparation of metal-organic frameworks | Enhances gas storage capabilities | |

| Biology | Functionalization of nanomaterials | Improves drug delivery efficiency |

| Penetration enhancer for transdermal drugs | Increases absorption rates | |

| Industry | Solvent for pharmaceuticals | Improves formulation stability |

| Coatings and thermoplastics production | Enhances durability | |

| Polymer Chemistry | Creation of drug delivery systems | Targeted therapeutic effects |

| Development of thermoplastic materials | Improved mechanical properties |

Mécanisme D'action

The mechanism of action of 1-Methyl-3-methylene-2-pyrrolidinone involves its interaction with molecular targets and pathways. It acts as a penetration enhancer by altering the intercellular lipid bilayers in the stratum corneum, promoting drug partition into the skin . Additionally, it can inhibit specific enzymes and receptors, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

1-Methyl-3-methylene-2-pyrrolidinone can be compared with other similar compounds, such as:

1-Methyl-2-pyrrolidinone: This compound lacks the methylene group at the third position, making it less reactive in certain substitution reactions.

3-Hydroxy-1-methyl-2-pyrrolidinone: The presence of a hydroxyl group at the third position provides different chemical properties and reactivity.

N-Methyl-2-pyrrolidone: This compound is widely used as a solvent and has similar applications in various industries.

The uniqueness of this compound lies in its specific structure, which allows for a broader range of chemical reactions and applications compared to its analogs.

Activité Biologique

1-Methyl-3-methylene-2-pyrrolidinone (MMP) is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₉NO. It is characterized by a five-membered ring structure, featuring both a methyl and a methylene group. This unique structure contributes to its diverse biological activities and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis.

Cytotoxicity and Antimicrobial Properties

Research indicates that MMP exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that MMP can induce apoptosis in human leukemia cells and inhibit the growth of colon cancer cells. The IC50 values for these activities are often reported in the low micromolar range, indicating potent effects.

Table 1: Cytotoxic Effects of MMP on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 506.4 ± 0.4 | Induces apoptosis |

| COLO 205 (Colon) | 503.9 ± 0.3 | Cell cycle arrest |

| Hep 3B (Liver) | 504.0 ± 0.3 | Inhibits Topo I activity |

| H460 (Lung) | 508.0 ± 0.3 | Induces cell apoptosis |

Additionally, MMP has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains indicate its effectiveness as an antimicrobial agent.

Table 2: Antimicrobial Activity of MMP

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 0.0048 |

The biological activity of MMP is attributed to its ability to interact with various biomolecules, influencing their stability and function. It acts as a penetration enhancer , altering intercellular lipid bilayers, which promotes drug absorption through biological membranes. This property is particularly useful in enhancing the efficacy of topical pharmaceutical formulations.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of MMP:

- Anticancer Studies : A study published in MDPI highlighted that MMP exhibited greater cytotoxicity compared to established anticancer drugs like topotecan, particularly against non-small cell lung cancer and leukemia cell lines .

- Antimicrobial Efficacy : Another research effort demonstrated that MMP showed significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli, with rapid bactericidal activity observed within hours .

- Toxicological Assessments : Toxicity studies have indicated that while MMP shows potent biological activity, it does not exhibit significant toxicity towards liver or kidney functions in animal models, making it a promising candidate for further drug development .

Propriétés

IUPAC Name |

1-methyl-3-methylidenepyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-3-4-7(2)6(5)8/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXKUUDFKHVAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445597 | |

| Record name | 1-methyl-3-methylene-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50586-05-5 | |

| Record name | 1-methyl-3-methylene-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.